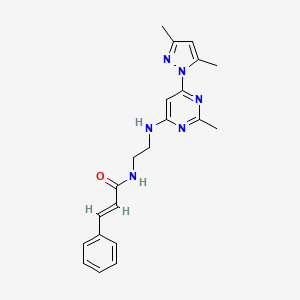

5-Methanesulfonyl-1-methyl-1h-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including those related to 5-Methanesulfonyl-1-methyl-1H-pyrazole-4-carbaldehyde, often involves multi-step reactions utilizing various starting materials. One example is the synthesis of 6-aminopyrazolo[3,4-d]pyrimidine developed through acid-promoted synthesis from 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-amino-1H-pyrazole-4-carbaldehydes with cyanamide, indicating a versatile approach to creating pyrazole-based compounds (Tseng, C., Tsai, S., Li, S., & Wong, F., 2019).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using X-ray crystallography. For instance, the crystal structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined, revealing the spatial arrangement of the molecule and providing insights into the planarity between the pyrazole ring and adjacent groups (Xu, C., & Shi, Y., 2011).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives can lead to various products depending on the reactants and conditions employed. The reactivity of the methanesulfonyl group in pyrazole derivatives, such as in the synthesis of pyrazolo[5,1-c][1,2,4]triazines, showcases the diverse chemical behavior and potential for generating compounds with novel properties (Ledenyova, I., Kartavtsev, P., Shikhaliev, K., & Egorova, A., 2016).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties can be influenced by the nature of substituents on the pyrazole ring and are essential for determining the compound's suitability for various applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, of 5-Methanesulfonyl-1-methyl-1H-pyrazole-4-carbaldehyde derivatives, are central to their application in synthesis. Investigations into the selective synthesis of pyrazole derivatives highlight the ability to manipulate these compounds for targeted chemical reactions, showcasing their versatility in organic synthesis (Zhu, Y., Hong, J., Zhou, Y., Xiao, Y., Lin, M., & Zhan, Z., 2014).

Scientific Research Applications

Synthesis and Structural Analysis

- Xu and Shi (2011) demonstrated the synthesis of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, providing insights into the crystal structure and potential for the synthesis of new pyrazole derivatives (Xu & Shi, 2011).

Chemical Synthesis and Applications

- Tseng et al. (2019) explored a one-pot acid-promoted synthesis method involving 5-amino-1H-pyrazole-4-carbaldehydes, suggesting a versatile synthesis route for related pyrazole derivatives (Tseng et al., 2019).

- Coppo and Fawzi (1997) reported on the synthesis of pyrazolo[3,4‐c][1,2]thiazin‐4(3H)‐one 2,2‐dioxides, starting from compounds like ethyl 5-aminopyrazole-4-carboxylates, which relates to the broader family of pyrazole derivatives (Coppo & Fawzi, 1997).

Molecular Structure and Properties

- Trilleras et al. (2014) studied a similar compound, focusing on its molecular structure and the formation of hydrogen-bonded chains, which could provide insight into the molecular behavior of pyrazole derivatives (Trilleras et al., 2014).

- Cuartas et al. (2017) synthesized reduced bipyrazoles from a pyrazole precursor, indicating potential applications in synthesizing structurally diverse compounds (Cuartas et al., 2017).

Specialized Chemical Applications

- Rozze and Fray (2009) described the preparation of a deuterated compound for bioanalytical standards, showcasing the potential for specialized applications in chemical analysis (Rozze & Fray, 2009).

- Uraev et al. (2020) synthesized aminomethylene derivatives of pyrazole, leading to new metal-chelates, indicating potential in developing new materials or catalysts (Uraev et al., 2020).

Chemical Transformation and Characterization

- Kumar et al. (2019) detailed the conversion of substituted 5-aryloxypyrazolecarbaldehydes into reduced 3,4'-bipyrazoles, providing a method for synthesizing and characterizing novel compounds (Kumar et al., 2019).

- Attaryan et al. (2012) reported on the synthesis and structure of pyrazole-4-carbaldehyde oximes, contributing to the understanding of the chemical properties of related compounds (Attaryan et al., 2012).

Safety And Hazards

While the specific safety and hazards for “5-Methanesulfonyl-1-methyl-1h-pyrazole-4-carbaldehyde” are not mentioned in the search results, similar compounds like “1-Methyl-1H-pyrazole-4-carboxaldehyde” are known to cause serious eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .

Future Directions

properties

IUPAC Name |

1-methyl-5-methylsulfonylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-8-6(12(2,10)11)5(4-9)3-7-8/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVQEOFLAHUTOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C=O)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methanesulfonyl-1-methyl-1h-pyrazole-4-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3,4,5-trichloropyridine-2-carboxylate](/img/structure/B2484031.png)

![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2484034.png)

![1,3,5-trimethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2484036.png)

![1-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-isopropylurea](/img/structure/B2484050.png)